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UC-857993

Drug Discovery Biochemistry Binding Affinity

UC-857993 selectively inhibits SOS1-Ras PPI (Kd=14.7 μM), enabling dose-response mapping of SOS1's role in EGF-stimulated Ras-ERK signaling in wild-type cells. This micromolar probe offers a distinct chemotype for orthogonal validation of SOS1-KRAS interface inhibitors like BAY-293 or BI-3406. Its unique scaffold supports SAR studies and next-generation SOS1 inhibitor development.

Molecular Formula C25H22ClNO2
Molecular Weight 403.9 g/mol
CAS No. 487001-04-7
Cat. No. B1683354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUC-857993
CAS487001-04-7
SynonymsUC-857993;  UC 857993;  UC857993
Molecular FormulaC25H22ClNO2
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESC1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl
InChIInChI=1S/C25H22ClNO2/c26-22-10-2-1-6-19(22)23-18-9-4-8-17(18)21-12-15(25(28)29)11-20-16-7-3-5-14(16)13-27(23)24(20)21/h1-4,6-8,10-12,14,16-18,23H,5,9,13H2,(H,28,29)
InChIKeyRKRFFBBVYHOUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UC-857993 (CAS 487001-04-7) Procurement Guide: A Selective SOS1-Ras Inhibitor for Cancer Signaling Research


UC-857993 is a synthetic small molecule that selectively targets the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor (GEF) [1]. It acts as a chemical probe to disrupt the SOS1-Ras protein-protein interaction, a critical node in the MAPK/ERK signaling pathway frequently dysregulated in cancer [1]. The compound is characterized by its defined binding affinity for the catalytic domain of SOS1 (His6-SOS1cat), providing a tool for researchers to modulate Ras activation in cellular models .

UC-857993 vs. Generic SOS1 Inhibitors: Why Structural and Potency Differences Prevent Interchangeability


Despite a shared target, SOS1 inhibitors exhibit profound functional differences that preclude simple substitution in experimental protocols. Compounds bind to distinct sub-pockets within the SOS1 catalytic site, resulting in significant variations in binding affinity, isoform selectivity, and cellular potency [1]. For instance, while UC-857993 binds with micromolar affinity (Kd=14.7 μM), more modern probes like BAY-293 and BI-3406 achieve low nanomolar potencies, leading to divergent effective concentration ranges and potential off-target profiles in cell-based assays . Furthermore, the unique chemotype of UC-857993, derived from a 350,000-compound virtual screen, offers a different scaffold for structure-activity relationship (SAR) studies compared to the quinazoline-based BI-3406 or the BAY-293 series [1] . These critical differences in binding mode, affinity, and chemical space demand careful, evidence-based selection to ensure experimental reproducibility and valid data interpretation.

UC-857993 (CAS 487001-04-7) Quantitative Differentiation: A Data-Driven Comparison with Key SOS1 Inhibitors


SOS1 Binding Affinity: UC-857993 vs. Modern Nanomolar Inhibitors

UC-857993 binds to the SOS1 catalytic domain with a dissociation constant (Kd) of 14.7 μM [1]. This is >3 orders of magnitude weaker than the binding affinity of the chemical probe BI-3406, which exhibits a Kd of 9.7 nM for the SOS1 catalytic domain . Similarly, BAY-293 demonstrates a functional IC50 of 21 nM for disrupting the KRAS-SOS1 interaction [2].

Drug Discovery Biochemistry Binding Affinity

Cellular Growth Inhibition: Wild-Type vs. Oncogenic H-Ras(G12V) MEFs

In a 3-day cell proliferation assay, UC-857993 (0-80 μM) selectively inhibited the growth of wild-type mouse embryonic fibroblasts (MEFs) but showed no significant inhibition of MEFs expressing the constitutively active oncogene H-Ras(G12V) . This selectivity profile is a key feature of UC-857993's mechanism of action.

Cancer Biology Cell Proliferation Selectivity

ERK Phosphorylation Inhibition in Cancer Cell Lines: A Comparative View

UC-857993 inhibits EGF-induced ERK phosphorylation in NIH/3T3 cells at concentrations of 60-80 μM [1]. In contrast, the more potent inhibitor BAY-293 reduces pERK levels in K562 cells with an IC50 of 180 nM, a difference of over 300-fold in cellular potency [2].

Signal Transduction Pharmacodynamics Cancer

Selectivity Profile Against Related GTPase Pathways

UC-857993 is described as a selective SOS1 inhibitor [1]. While direct, comprehensive off-target profiling data is not readily available, its selectivity is inferred from its design as a catalytic site binder and its lack of activity in a TrioN-mediated RhoG exchange assay, where it showed an IC50 of 76 μM, a value 5-fold higher than its Kd for SOS1 [2]. In contrast, BAY-293 is reported to have no significant activity against KRAS WT-CRAF, CDC42, or EGFR at concentrations >20 μM, demonstrating a different selectivity profile [3].

Drug Selectivity GEFs Off-Target

Structural Differentiation and Binding Site Mapping

Mutagenesis and SAR studies have mapped the binding sites of UC-857993 and its analog UC-773587 to distinct, non-overlapping sub-pockets within the SOS1 catalytic domain [1]. This is a unique feature of the chemical series derived from the original virtual screen. In contrast, inhibitors like BAY-293 and BI-3406 have been shown to bind at the interface of the SOS1-KRAS interaction [2]. This fundamental difference in binding mode provides a strong rationale for selecting UC-857993 for specific types of SAR exploration and for use in orthogonal assays.

Medicinal Chemistry Structure-Activity Relationship Rational Design

UC-857993: Targeted Research Applications Based on Differentiated Functional Evidence


Mechanistic Studies of SOS1-Dependent Ras Activation

UC-857993 is optimal for investigating the role of SOS1 in growth factor (e.g., EGF)-stimulated Ras-ERK signaling in wild-type cells, given its selective inhibition of wild-type MEF growth but not H-Ras(G12V)-expressing MEFs . Its micromolar potency allows for detailed dose-response studies to map SOS1's contribution to pathway activation .

Orthogonal Tool for Validating SOS1-KRAS Interface Inhibitors

Due to its distinct binding mode within the SOS1 catalytic sub-pocket, UC-857993 serves as a valuable orthogonal chemical probe. Researchers can use it to confirm that cellular phenotypes observed with SOS1-KRAS interface inhibitors (e.g., BAY-293, BI-3406) are specifically due to SOS1 inhibition and not a consequence of the specific binding pose or off-target effects of those probes [1].

Structure-Activity Relationship (SAR) Studies Around a Novel Chemotype

The chemical scaffold of UC-857993, identified from a 350,000-compound screen, represents a unique starting point for medicinal chemistry [2]. Its published SAR and analog data provide a foundation for optimizing potency, selectivity, and pharmacokinetic properties, making it a crucial reference compound for labs developing next-generation SOS1 inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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